molecular formula C6H13NO B2827473 (2-Cyclopropoxyethyl)(methyl)amine CAS No. 1824273-76-8

(2-Cyclopropoxyethyl)(methyl)amine

Cat. No.: B2827473
CAS No.: 1824273-76-8
M. Wt: 115.176
InChI Key: ZMIQVKPNVDZSAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxyethyl)(methyl)amine can be achieved through various methods. One common approach involves the nucleophilic substitution of a haloalkane with a secondary amine. For instance, the reaction of 2-cyclopropoxyethyl chloride with methylamine under basic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxyethyl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

(2-Cyclopropoxyethyl)(methyl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving amine functional groups.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Cyclopropoxyethyl)(methyl)amine involves its interaction with molecular targets and pathways. As a secondary amine, it can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropoxyethyl)(methyl)amine is unique due to its specific structure, which includes a cyclopropoxy group attached to an ethyl chain and a secondary amine functional group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-cyclopropyloxy-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-5-8-6-2-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIQVKPNVDZSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824273-76-8
Record name (2-cyclopropoxyethyl)(methyl)amine
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